n-(2-Aminophenyl)-4-((4-chloro-2h-indazol-2-yl)methyl)benzamide
Description
Bond Lengths and Angular Parameters
The molecular backbone comprises a benzamide group linked via a methylene bridge to a 4-chloro-2H-indazolyl moiety, with an ortho-aminophenyl substituent. Single-crystal X-ray diffraction data from analogous benzimidazole derivatives indicate C–N bond lengths in the benzamide moiety range from 1.320–1.358 Å for amino-type nitrogen and 1.312–1.320 Å for imino-type nitrogen, consistent with resonance hybridization. The C=O bond length measures 1.237 Å, characteristic of conjugated carbonyl groups.
Torsional analysis reveals the dihedral angle between the benzamide phenyl ring and indazolyl system measures 23.86° ± 0.07°, while the aminophenyl group forms a 75.04° ± 0.07° angle with the benzimidazole plane in related structures. These angular deviations suggest steric interactions between the chloro substituent and adjacent aromatic protons govern molecular conformation.
Methylenic Bridge Dynamics
The methylene spacer (-CH2-) between benzamide and indazolyl groups exhibits restricted rotation due to conjugation with the indazole nitrogen lone pairs. Density functional theory (DFT) calculations on similar systems predict rotational energy barriers of 8–12 kcal/mol at the B3LYP/6-31G(d,p) level, favoring a planar arrangement that maximizes π-orbital overlap. Crystal packing forces further constrain bridge mobility, as observed in the locked antiperiplanar conformation of crystallographically characterized analogs.
Properties
CAS No. |
920315-02-2 |
|---|---|
Molecular Formula |
C21H17ClN4O |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(4-chloroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17ClN4O/c22-17-4-3-7-19-16(17)13-26(25-19)12-14-8-10-15(11-9-14)21(27)24-20-6-2-1-5-18(20)23/h1-11,13H,12,23H2,(H,24,27) |
InChI Key |
QKVYXXFAPYQMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C(=N3)C=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
n-(2-Aminophenyl)-4-((4-chloro-2H-indazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H17ClN4O
- Molecular Weight : 376.84 g/mol
- CAS Number : 920315-20-4
- IUPAC Name : N-(2-aminophenyl)-4-[(4-chloro-2H-indazol-2-yl)methyl]benzamide
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:
-
Enzyme Inhibition :
- The compound has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cancer cell proliferation. For instance, studies indicate that related compounds exhibit selective inhibition against HDAC1, HDAC2, and HDAC3 with IC50 values ranging from 95.2 to 260.7 nM .
- Antitumor Activity :
- Targeted Therapy :
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study on the compound's analogs revealed significant antitumor activity against various solid tumors. The lead compound demonstrated a tumor growth inhibition (TGI) of approximately 48.89% compared to standard treatments like SAHA (TGI of 48.13%) in xenograft models . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues and their key differences are summarized below:
Key Comparisons
Substituent Effects on Bioactivity Chloro vs. Methoxy (): Replacing the methoxy group in the indazole analogue with chlorine increases molar mass (Δ +18.44 g/mol) and lipophilicity (Cl has higher logP than OCH3). This substitution may enhance membrane permeability but reduce solubility . Indazole vs.
Heterocyclic Core Variations Oxadiazole Derivatives (): LMM5 and LMM11 feature 1,3,4-oxadiazole rings linked to sulfamoyl groups, which are associated with antifungal activity (e.g., fluconazole-like mechanisms). The indazole-benzamide scaffold lacks this sulfamoyl motif, suggesting divergent targets .
Synthetic and Spectroscopic Differences Spectral Data ( vs. 7): The methoxy-indazole analogue () would show distinct <sup>1</sup>H NMR signals for the OCH3 group (~δ 3.8 ppm) compared to the chloro analogue’s aromatic proton shifts. FTIR spectra would also differ in C-Cl (750 cm<sup>-1</sup>) vs. C-O (1250 cm<sup>-1</sup>) stretches . Stability (): Compounds with imidazole-propan-2-yl groups (e.g., ) may exhibit higher metabolic stability than the aminophenyl-benzamide due to reduced oxidative deamination .
Research Implications
- Kinase Inhibition: The chloroindazole-benzamide scaffold shares structural homology with known kinase inhibitors (e.g., PARP or JAK inhibitors), warranting enzymatic assays to validate target engagement.
- Antimicrobial Potential: While oxadiazole derivatives () show antifungal activity, the chloroindazole’s lipophilicity could be leveraged for Gram-negative bacterial targets with optimized solubility .
- Drug Design: The methylene bridge in the target compound offers a site for derivatization (e.g., introducing polar groups) to modulate pharmacokinetics without altering core pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
